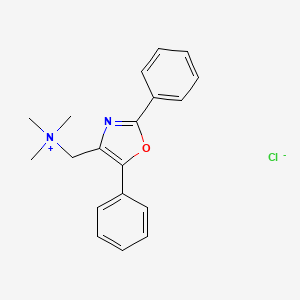
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an oxazole ring substituted with diphenyl groups and a trimethylmethanaminium chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride typically involves the formation of the oxazole ring followed by the introduction of the trimethylmethanaminium chloride group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent quaternization with trimethylamine and chlorination yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,5-Diphenyl-1,3-oxazol-4-yl)-N,N,N-trimethylmethanaminium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the function of these targets and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Eigenschaften
CAS-Nummer |
90011-98-6 |
|---|---|
Molekularformel |
C19H21ClN2O |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
(2,5-diphenyl-1,3-oxazol-4-yl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H21N2O.ClH/c1-21(2,3)14-17-18(15-10-6-4-7-11-15)22-19(20-17)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AQJBMMZMTVCIJT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


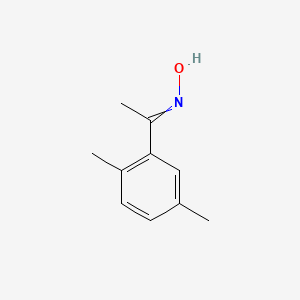
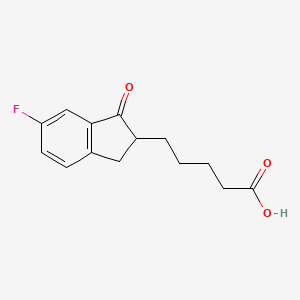
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
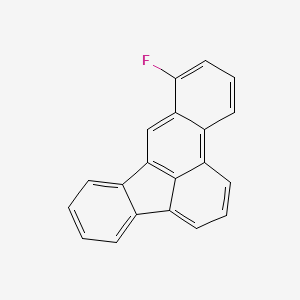

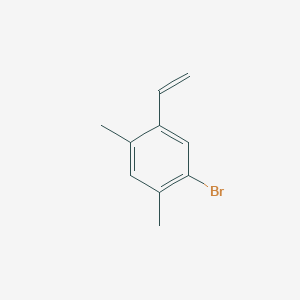
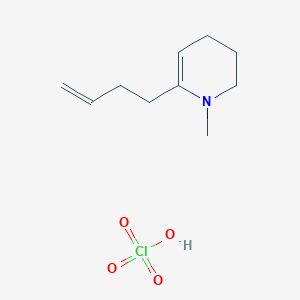
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
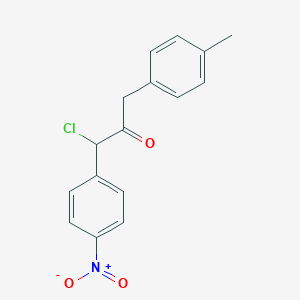
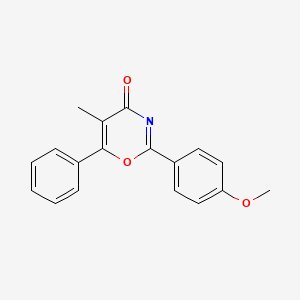
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
